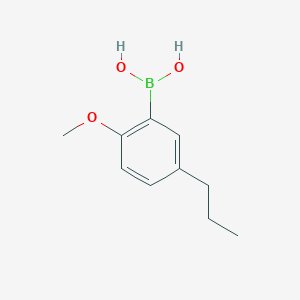
N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a phenylethyl group attached to the nitrogen atom of the pyrazole ring and an isopropyl group attached to the first carbon of the pyrazole ring. The molecular structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 2-phenylethylamine with an appropriate pyrazole derivative under controlled conditions. One common method involves the use of a condensation reaction between 2-phenylethylamine and 1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The phenylethyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-5-one, while reduction may produce this compound derivatives with altered functional groups.
Scientific Research Applications
N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
N-(2-phenylethyl)-2-(propan-2-yl)aniline: This compound has a similar structure but differs in the position of the isopropyl group.
N-(2-phenylethyl)-4-(propan-2-yl)aniline: Another structural isomer with the isopropyl group attached to the fourth position of the aniline ring.
2-[(2-phenylethyl)amino]-N-(propan-2-yl)acetamide: A related compound with an acetamide functional group instead of a pyrazole ring.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C14H19N3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N-(2-phenylethyl)-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C14H19N3/c1-12(2)17-14(9-11-16-17)15-10-8-13-6-4-3-5-7-13/h3-7,9,11-12,15H,8,10H2,1-2H3 |
InChI Key |
ZUHOHYIHWFOEDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(6-Aminopurin-9-yl)-3-hydroxy-oxolan-2-yl]methylimino-imino-azanium](/img/structure/B11749582.png)
![1-Cyclopentyl-n-{[1-(difluoromethyl)-1h-pyrazol-5-yl]methyl}-1h-pyrazol-4-amine](/img/structure/B11749596.png)
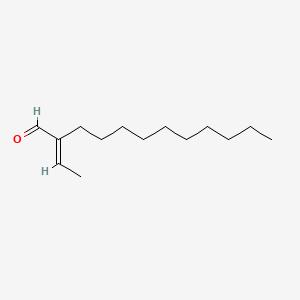
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11749621.png)
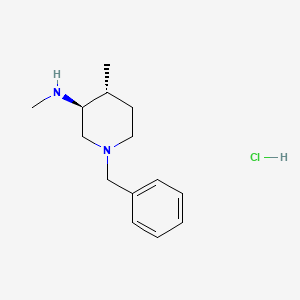
![(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidine-1-carbaldehyde](/img/structure/B11749631.png)

![4-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11749642.png)
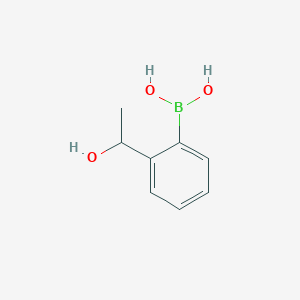
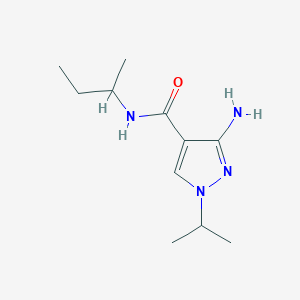
![1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11749658.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11749665.png)
![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11749671.png)
